Cas no 2172144-28-2 (3-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperazin-1-yl}propanoic acid)

3-{4-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperazin-1-yl}propanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a piperazine linker and a carboxylic acid terminus, facilitating incorporation into peptide backbones while maintaining compatibility with solid-phase synthesis protocols. The Fmoc protecting group ensures selective deprotection under mild basic conditions, enhancing synthetic efficiency. This compound is particularly valuable for introducing constrained structural motifs or modifying peptide physicochemical properties. Its stability under standard coupling conditions and predictable reactivity make it a reliable building block for medicinal chemistry and biochemical research applications requiring precise control over peptide architecture.
3-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperazin-1-yl}propanoic acid structure
2172144-28-2 structure
商品名:3-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperazin-1-yl}propanoic acid
CAS番号:2172144-28-2
MF:C27H33N3O5
メガワット:479.568027257919
CID:6440690
PubChem ID:165552124

3-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperazin-1-yl}propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperazin-1-yl}propanoic acid
    • 2172144-28-2
    • EN300-1483914
    • 3-{4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]piperazin-1-yl}propanoic acid
    • インチ: 1S/C27H33N3O5/c1-2-19(17-25(31)30-15-13-29(14-16-30)12-11-26(32)33)28-27(34)35-18-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-10,19,24H,2,11-18H2,1H3,(H,28,34)(H,32,33)
    • InChIKey: MQBKKNBMSOUBJZ-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(CC)CC(N1CCN(CCC(=O)O)CC1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 479.24202116g/mol
  • どういたいしつりょう: 479.24202116g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 35
  • 回転可能化学結合数: 10
  • 複雑さ: 716
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 99.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.5

3-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperazin-1-yl}propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1483914-50mg
3-{4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]piperazin-1-yl}propanoic acid
2172144-28-2
50mg
$2829.0 2023-09-28
Enamine
EN300-1483914-100mg
3-{4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]piperazin-1-yl}propanoic acid
2172144-28-2
100mg
$2963.0 2023-09-28
Enamine
EN300-1483914-10000mg
3-{4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]piperazin-1-yl}propanoic acid
2172144-28-2
10000mg
$14487.0 2023-09-28
Enamine
EN300-1483914-250mg
3-{4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]piperazin-1-yl}propanoic acid
2172144-28-2
250mg
$3099.0 2023-09-28
Enamine
EN300-1483914-1000mg
3-{4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]piperazin-1-yl}propanoic acid
2172144-28-2
1000mg
$3368.0 2023-09-28
Enamine
EN300-1483914-5000mg
3-{4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]piperazin-1-yl}propanoic acid
2172144-28-2
5000mg
$9769.0 2023-09-28
Enamine
EN300-1483914-1.0g
3-{4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]piperazin-1-yl}propanoic acid
2172144-28-2
1g
$0.0 2023-06-06
Enamine
EN300-1483914-2500mg
3-{4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]piperazin-1-yl}propanoic acid
2172144-28-2
2500mg
$6602.0 2023-09-28
Enamine
EN300-1483914-500mg
3-{4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]piperazin-1-yl}propanoic acid
2172144-28-2
500mg
$3233.0 2023-09-28

3-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperazin-1-yl}propanoic acid 関連文献

3-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperazin-1-yl}propanoic acidに関する追加情報

Introduction to 3-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperazin-1-yl}propanoic Acid (CAS No. 2172144-28-2)

3-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperazin-1-yl}propanoic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2172144-28-2, represents a convergence of advanced chemical synthesis and biological activity, making it a subject of intense study for potential therapeutic applications. The molecular structure of this compound is characterized by its intricate arrangement of functional groups, which contribute to its unique properties and reactivity.

The core structure of 3-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperazin-1-yl}propanoic acid incorporates several key elements that are pivotal in determining its biological behavior. The presence of a fluorenylmethoxycarbonyl (Fmoc) group is particularly noteworthy, as Fmoc derivatives are widely used in peptide synthesis and drug development due to their stability and compatibility with biological systems. This group is attached to a piperazine ring, which is a common pharmacophore in many bioactive molecules. The piperazine moiety is known for its ability to interact with various biological targets, including enzymes and receptors, making it a valuable component in the design of novel therapeutic agents.

Additionally, the compound features a pentanoyl chain that extends from the piperazine ring. This chain introduces additional flexibility and reactivity to the molecule, allowing it to engage with biological targets in multiple ways. The terminal carboxylic acid group further enhances the compound's potential for further functionalization, enabling the attachment of other pharmacophores or modifications that could enhance its biological activity.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 3-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperazin-1-yl}propanoic acid and biological targets. These studies have highlighted the compound's potential as an inhibitor of various enzymes involved in metabolic pathways relevant to diseases such as cancer, inflammation, and neurodegeneration. The precise arrangement of atoms in its structure allows it to bind effectively to these targets, modulating their activity and potentially alleviating disease symptoms.

In the realm of drug discovery, the synthesis of 3-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperazin-1-yl}propanoic acid represents a significant achievement. The synthetic route involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as solid-phase peptide synthesis (SPPS) and transition-metal-catalyzed reactions, have been employed to construct the complex framework of this molecule. These methods not only enhance efficiency but also minimize unwanted byproducts, ensuring that the final product meets stringent quality standards.

The pharmacological profile of 3-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperazin-1-yl}propanoic acid has been evaluated through both in vitro and in vivo studies. In vitro assays have demonstrated its ability to inhibit key enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation pathways. Furthermore, preliminary in vivo studies suggest that this compound exhibits promising anti-inflammatory properties without significant side effects. These findings underscore its potential as a lead compound for further development into therapeutic agents.

The role of fluorenylmethoxycarbonyl (Fmoc) groups in enhancing the stability and bioavailability of pharmaceutical compounds cannot be overstated. The Fmoc moiety not only protects amino groups during synthesis but also improves the solubility and metabolic stability of drug candidates. This makes 3-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperazin-1-yloxy}]propanoic acid an attractive candidate for further exploration in drug development pipelines.

As research continues to uncover new therapeutic targets and mechanisms, compounds like 3-{4{-(9H-fluoren{y})methylcarbonylamino)pentanoylpiperazin{1}}yloxy}]propanoic acid (CAS No. 2172144{28}{2}) are poised to play a critical role in addressing unmet medical needs. The combination of innovative synthetic methodologies with rigorous pharmacological evaluation ensures that such compounds are thoroughly investigated before moving into clinical trials. This meticulous approach enhances the likelihood of success for new drug candidates and brings us closer to developing effective treatments for complex diseases.

The future prospects for CAS no 2172144{28}{2} are promising, with ongoing research aimed at optimizing its pharmacokinetic properties and exploring new therapeutic applications. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory agencies will be essential in advancing this compound from laboratory research to clinical use. By leveraging cutting-edge technologies and interdisciplinary approaches, scientists can unlock the full potential of this molecule and contribute to significant advancements in medicine.

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